2-(3-Thienyl)pyridine

概要

説明

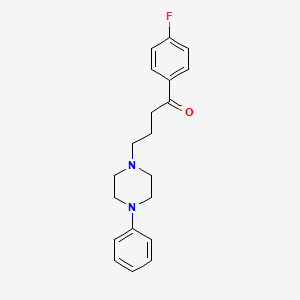

2-(3-Thienyl)pyridine (2T3P) is a heterocyclic compound that is widely used in the scientific research field. It is a versatile compound that can be used for a variety of purposes, including synthesizing other compounds, as a catalyst, and in the field of biochemistry and physiology. 2T3P is a highly reactive compound and is known for its high reactivity and stability.

科学的研究の応用

Luminescence Properties in Platinum Complexes

A study conducted by Kozhevnikov et al. (2009) focused on synthesizing various derivatives of 2-(2-thienyl)pyridine and using them as cyclometallating ligands to prepare luminescent platinum complexes. These complexes were characterized for their photoluminescence and electronic absorption spectra, with detailed photophysical characterization at low temperatures and high magnetic fields. The findings indicated that the emitting triplet states in these complexes are largely ligand-centered (Kozhevnikov et al., 2009).

Reactivity with Metal Ions

Constable and Sousa (1992) reported the distinct reactivity of 2-(2′-thienyl)pyridine (Hthpy) with different metal ions. With palladium acetate, Hthpy converted into a cyclometallated complex, while with Na[AuCl4], it acted as a monodentate N-donor, forming a different complex. The study highlighted the variable binding behaviors of Hthpy with different metals (Constable & Sousa, 1992).

Cyclometallation with Various Metals

Research by Nonoyama and Kajita (1981) explored the cyclometallation reactions of 2-(2-thienyl)pyridine and 2-(3-thienyl)pyridine with palladium(II), rhodium(III), and ruthenium(II). The study synthesized various complexes and examined their structures, contributing to the understanding of cyclometallation processes (Nonoyama & Kajita, 1981).

Stability Constants of Copper (II) Complexes

Sigel et al. (1972) investigated the acidity constants of thienyl- and phenyl-pyridines and the stability constants of their corresponding Cu2+ 1:1 complexes. This research provided insights into the basicity of pyridyl groups influenced by thienyl or phenyl groups and the stability of the formed complexes (Sigel et al., 1972).

Antiproliferative Activity in Cancer Research

Van Rensburg et al. (2017) explored the antiproliferative activity of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines against phospholipase C enzyme. The study highlighted the structure-activity relationships of these compounds, contributing to the field of cancer research (Van Rensburg et al., 2017).

作用機序

Target of Action

Thiophene-based analogs, which include 2-(3-thienyl)pyridine, have been studied extensively for their potential biological activities . These compounds are known to interact with a variety of targets, depending on the specific functional groups present in the molecule .

Mode of Action

It is known that thiophene derivatives can exhibit a range of pharmacological effects, including anti-inflammatory and anticancer activities . The mode of action is likely dependent on the specific targets that the compound interacts with. For instance, some thiophene derivatives are known to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation .

Biochemical Pathways

Given the known activities of similar thiophene derivatives, it is plausible that this compound could affect pathways related to inflammation and cancer . For example, by inhibiting COX enzymes, the compound could potentially disrupt the synthesis of prostaglandins, which are key mediators of inflammation .

Result of Action

Based on the known activities of similar thiophene derivatives, it is plausible that this compound could have anti-inflammatory and anticancer effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s action could also be influenced by the specific biological environment in which it is used, such as the type of cells or tissues present.

Safety and Hazards

将来の方向性

While specific future directions for “2-(3-Thienyl)pyridine” are not explicitly mentioned in the search results, there is ongoing research into the synthesis and applications of pyridine derivatives . This suggests that “this compound” and similar compounds may continue to be a focus of scientific study.

生化学分析

Biochemical Properties

2-(3-Thienyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antiviral, and antiproliferative effects . It interacts with enzymes such as phospholipase C, which is involved in the hydrolysis of phospholipids, leading to the production of secondary messengers that play a crucial role in cell signaling . Additionally, this compound has been reported to interact with proteins involved in cell cycle regulation, thereby influencing cellular proliferation and apoptosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce G2/M growth inhibition and cell cycle arrest in G2-phase in MDA-MB-231 cells . It also causes membrane blebbing and the formation of multinucleated cells, indicating its impact on cellular morphology and division . Furthermore, this compound influences cell signaling pathways by modulating the activity of enzymes such as phospholipase C, which in turn affects gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to enzymes such as phospholipase C, leading to the hydrolysis of phospholipids and the generation of secondary messengers . These secondary messengers play a crucial role in cell signaling pathways, influencing gene expression and cellular metabolism. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under inert gas conditions but is sensitive to air, which can lead to its degradation . Long-term studies have shown that this compound can cause sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects highlight the importance of maintaining proper storage conditions to ensure the stability and efficacy of the compound in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit antimicrobial and antiproliferative effects without significant toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicities.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be excreted from the body . The metabolic pathways of this compound also involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of the compound in biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been shown to localize in the cytoplasm and nucleus, where it exerts its effects on cellular function . The localization of this compound within these subcellular compartments is crucial for its activity, as it allows the compound to interact with specific biomolecules involved in cell signaling and gene expression .

特性

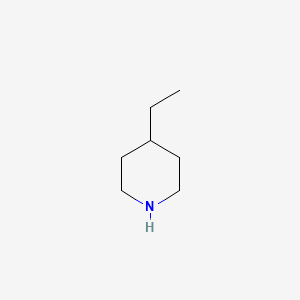

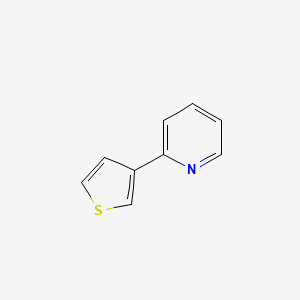

IUPAC Name |

2-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINKMXOCFYGGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175565 | |

| Record name | 2-(3-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21298-55-5 | |

| Record name | 2-(3-Thienyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21298-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Thienyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021298555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-thienyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(3-Thienyl)pyridine interesting for coordination chemistry?

A: this compound is a versatile ligand capable of binding to metal ions through different sites. It features a pyridine ring and a thiophene ring, both possessing electron-donating atoms (nitrogen and sulfur, respectively) that can form coordinate bonds with metal centers. This ability to act as a multidentate ligand opens up possibilities for creating diverse metal complexes with unique properties. [, , ]

Q2: How does this compound react with gold compounds?

A: Research shows that this compound reacts with sodium tetrachloroaurate(III) dihydrate (Na[AuCl4]·2H2O) to form an adduct, [AuCl3(3-Hthpy)] (where 3-Hthpy represents the neutral this compound ligand). Interestingly, upon heating this adduct in a water-acetonitrile mixture, a cycloaurated complex is formed, [AuCl2(3-thpy-C2,N)] (where 3-thpy-C2,N represents the deprotonated ligand bound to gold through the nitrogen and the 2-carbon of the thiophene ring). []

Q3: What is cyclometallation, and why is it relevant to this compound?

A: Cyclometallation describes the formation of a metallacycle, a ring structure where a metal atom is incorporated. In the context of this compound, it tends to undergo cyclometallation reactions with various transition metals, including palladium(II), rhodium(III), and ruthenium(II). [, ] This process highlights the compound's ability to form stable complexes with diverse metal centers, indicating potential applications in catalysis and materials science.

Q4: Are there any structural insights into the metal complexes formed by this compound?

A: Yes, X-ray structural analysis of [AuCl(3-thpy-C1,N)(PPh3)]BF4, a derivative of the aforementioned cycloaurated gold complex, confirms the formation of the metallacycle involving the gold atom, the nitrogen of the pyridine ring, and the carbon atom adjacent to the sulfur in the thiophene ring. [] Such structural characterizations are crucial for understanding the coordination modes of the ligand and the properties of the resulting complexes.

Q5: Beyond coordination chemistry, what other research areas involve this compound?

A: Research explored the photocatalytic degradation of this compound alongside other thiophene derivatives. Interestingly, its degradation rate was found to be slower than that of 2-(2-Thienyl)pyridine, highlighting the influence of the substitution position on the thiophene ring on its reactivity. [] This finding emphasizes the significance of structural variations within this class of compounds.

Q6: What analytical techniques are important for studying this compound and its derivatives?

A6: A range of analytical methods are employed, including:

- Spectroscopy: UV-vis spectroscopy helps in analyzing the electronic structure and studying photocatalytic processes. []

- X-ray Diffraction: This technique is crucial for determining the solid-state structures of metal complexes, providing valuable insights into coordination geometries. []

- Chromatographic methods: These methods, potentially coupled with mass spectrometry, are likely used for separating and characterizing this compound and its reaction products, especially in the context of degradation studies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。